4-Chloro-5-methyl-1H-imidazole
Overview
Description
4-Chloro-5-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom at the fourth position and a methyl group at the fifth position of the imidazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
4-Chloro-5-methyl-1H-imidazole is a type of imidazole, a five-membered heterocyclic compound . Imidazoles are key components in functional molecules used in a variety of applications . They participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . Therefore, the primary targets of this compound could be these iron (III) porphyrin complexes.
Mode of Action
Imidazoles in general are known to interact with their targets through various chemical reactions . For instance, some imidazoles have been reported to undergo nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process results in the formation of substituted imidazoles .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes . For example, they play a role in the synthesis of functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazoles in general are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-methyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The binding of this compound to these enzymes can lead to changes in their conformation and activity, ultimately influencing the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in transmitting signals within cells. Additionally, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis. These changes in gene expression can lead to alterations in cellular metabolism, affecting the overall function and health of the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active sites of enzymes, inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their activity, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical agents. The degradation products of this compound can have different biological activities, which may influence the long-term effects of this compound on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound have been observed to include changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of this compound have been associated with toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes play a key role in the metabolism of xenobiotics and endogenous compounds, and the interaction of this compound with these enzymes can influence the metabolic flux and levels of metabolites. Additionally, this compound can affect the activity of other enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, and once inside the cells, it can bind to proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the regioselective formation of the imidazole ring with the desired substitution pattern . Another method involves the reaction of 4-methyl-5-chloromethylimidazole with cysteamine hydrochloride in boiling concentrated hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted imidazole derivatives.
- Oxidation reactions produce oxidized imidazole compounds.
- Reduction reactions result in reduced imidazole derivatives.
Scientific Research Applications
4-Chloro-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials
Comparison with Similar Compounds
4-Chloro-5-methyl-1H-imidazole can be compared with other substituted imidazoles, such as:
4-Chloro-1H-imidazole: Lacks the methyl group at the fifth position, resulting in different chemical properties.
5-Methyl-1H-imidazole: Lacks the chlorine atom at the fourth position, leading to variations in reactivity and applications.
4,5-Dimethyl-1H-imidazole: Contains an additional methyl group, which can affect its steric and electronic properties.
The unique combination of the chlorine and methyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
4-chloro-5-methyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGJSHNFXKDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235695 | |
Record name | 4-Chloro-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-94-6 | |
Record name | 5-Chloro-4-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 4-chloro-5-methyl-1H-imidazole formed during the chlorination of cimetidine?
A1: The research indicates that this compound is an unexpected product formed during the aqueous chlorination of cimetidine []. Instead of typical reactions like N-chlorination, the process involves C-C bond cleavage and intramolecular nucleophilic substitution, leading to this product. The exact mechanism and intermediates involved are still being investigated, but the study suggests a pathway that is significantly different from common free chlorine reactions with pharmaceuticals.
Q2: What is the environmental concern regarding this compound formation during wastewater treatment?
A2: The study suggests that this compound may have a lower predicted no-effect concentration (PNEC) than its parent compound, cimetidine []. This means it could potentially be more toxic to aquatic organisms. Given that cimetidine is an over-the-counter drug, its presence in wastewater and subsequent transformation into potentially more harmful products like this compound raises concerns about the ecological impact of pharmaceutical contamination in water systems. This highlights the need for further research on the fate and ecotoxicological effects of these transformation products.
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